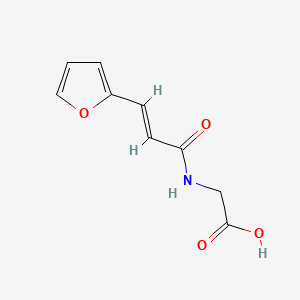
3-Fluoro-4-hydroxybenzoic acid
概述
描述
3-Fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H5FO3 . It is a halo-substituted derivative of 4-hydroxybenzoic acid, characterized by the presence of a fluorine atom at the third position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
作用机制
Target of Action
3-Fluoro-4-hydroxybenzoic acid is a halo-substituted 4-hydroxybenzoic acid . It has been found to be a potent inhibitor of KCa2/3 channels . These channels play a crucial role in the regulation of membrane potential and calcium signaling, contributing to numerous physiological processes.
Mode of Action
It is known to interact with its targets, the kca2/3 channels, leading to their inhibition . This inhibition can result in changes in membrane potential and calcium signaling.
Biochemical Pathways
Given its role as a kca2/3 channel inhibitor, it can be inferred that it may impact pathways related tomembrane potential regulation and calcium signaling .
Result of Action
The inhibition of KCa2/3 channels by this compound can lead to changes in cellular excitability and calcium signaling . These changes can have various effects at the molecular and cellular levels, depending on the specific cell type and physiological context.
生化分析
Biochemical Properties
3-Fluoro-4-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids . Additionally, it is involved in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors . These interactions highlight the compound’s importance in modulating enzyme activity and biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a KCa2/3 pan-inhibitor suggests its potential impact on neurological, epithelial, cardiovascular, and immunological functions . These effects are crucial for understanding how this compound can be utilized in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit KCa2/3 channels indicates its role in modulating calcium signaling pathways . This inhibition can lead to membrane hyperpolarization and subsequent effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is stable under normal handling and storage conditions
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of bis 3-fluoro-4-hydroxybenzoates highlights its involvement in complex biochemical processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s stability and accumulation in specific tissues are important factors to consider . These properties influence its localization and potential therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-hydroxybenzoic acid can be synthesized from 3-fluoro-4-methoxybenzoic acid through a demethylation reaction. The demethylation process typically involves the use of hydrobromic acid (HBr) at elevated temperatures (around 140°C) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling up. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: 3-Fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under suitable conditions.
Esterification: The hydroxyl group can react with alcohols to form esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable nucleophiles.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Depending on the nucleophile, products can include various substituted benzoic acids.
Esterification: Formation of esters such as methyl 3-fluoro-4-hydroxybenzoate.
Oxidation: Potential formation of carboxylic acids or quinones.
科学研究应用
3-Fluoro-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings
相似化合物的比较
- 4-Fluoro-3-hydroxybenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
- 4-Fluorobenzoic acid
- 3-Fluoro-4-methoxybenzoic acid
Comparison: 3-Fluoro-4-hydroxybenzoic acid is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry .
属性
IUPAC Name |
3-fluoro-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSDEKNMCOUBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188530 | |
| Record name | 3-Fluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-29-8 | |
| Record name | 3-Fluoro-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 3-fluoro-4-hydroxybenzoic acid be used to investigate microbial metabolic pathways?
A1: this compound serves as a valuable tool for deciphering microbial metabolic pathways, particularly in the context of aromatic compound degradation. One study employed 3-fluorobenzoic acid in a methanogenic consortium capable of degrading m-cresol. [] The researchers observed a transient accumulation of 4-hydroxybenzoic acid upon the addition of 3-fluorobenzoic acid. [] This observation, coupled with the detection of other fluorinated metabolites, supported the proposed metabolic pathway for m-cresol degradation, which proceeds through the intermediates 4-hydroxy-2-methylbenzoic acid, 4-hydroxybenzoic acid, and finally benzoic acid. [] This example illustrates how introducing fluorinated analogs of naturally occurring metabolites can help elucidate the sequence of enzymatic transformations in complex biological systems.
Q2: What are the advantages of using fluorinated analogs like this compound in metabolic studies?
A2: Fluorinated analogs, such as this compound, offer several advantages in metabolic studies:
- Mimicry of Natural Substrates: Fluorine, being similar in size to hydrogen, allows fluorinated compounds to mimic the natural substrates of enzymes involved in metabolic pathways. []
- Metabolic Tracking: The presence of fluorine provides a convenient handle for tracking the fate of the molecule and its metabolites within a biological system. []
- Pathway Interrogation: Accumulation of specific fluorinated intermediates can help identify bottlenecks or rate-limiting steps in a metabolic pathway, providing insights into the underlying enzymatic mechanisms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B1214424.png)

![2-(3-bicyclo[2.2.1]heptanyl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B1214427.png)

![2-[[(3-methylphenyl)-oxomethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1214431.png)








